molecular formula C18H15NO2 B5237819 (2-Methylquinolin-8-yl) 4-methylbenzoate

(2-Methylquinolin-8-yl) 4-methylbenzoate

Cat. No.: B5237819
M. Wt: 277.3 g/mol
InChI Key: YUTPIWHQQHJUDV-UHFFFAOYSA-N
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Description

(2-Methylquinolin-8-yl) 4-methylbenzoate is a quinoline-based ester derivative characterized by a methyl-substituted quinoline core (at position 2) linked via an ester bond to a 4-methylbenzoate moiety.

Properties

IUPAC Name

(2-methylquinolin-8-yl) 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c1-12-6-9-15(10-7-12)18(20)21-16-5-3-4-14-11-8-13(2)19-17(14)16/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUTPIWHQQHJUDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=CC3=C2N=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (2-Methylquinolin-8-yl) 4-methylbenzoate typically involves the esterification of 2-methylquinoline-8-ol with 4-methylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene for several hours to ensure complete conversion.

Chemical Reactions Analysis

(2-Methylquinolin-8-yl) 4-methylbenzoate can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of (2-Methylquinolin-8-yl) 4-methylbenzoate involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . This inhibition leads to the stabilization of the enzyme-DNA complex, resulting in the cleavage of DNA strands and ultimately causing cell death . Additionally, the compound may interact with other cellular targets, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Comparisons

Quinazolinone Derivatives

The compound 2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl 4-methylbenzoate (–7) shares the 4-methylbenzoate ester group but replaces the quinoline system with a quinazolin-4-one core. Key differences include:

  • Heterocyclic Core: Quinazolinone (two nitrogen atoms, fused benzene and pyrimidine rings) vs. quinoline (one nitrogen atom, fused benzene and pyridine rings).
  • Substituent Geometry: The quinazolinone derivative features a 2-tolyl group and a methyl group at position 2, creating a more sterically crowded structure.
  • Crystallographic Data: The quinazolinone derivative exhibits orthogonal orientations of substituents (dihedral angles: 83.90° and 87.88°), leading to distinct π–π interactions (centroid separation: 3.6458 Å) compared to the simpler quinoline analogue .
Piperazine-Linked Quinoline Esters

For example:

  • Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1): Incorporates a phenyl group at position 2 of the quinoline and a piperazine spacer.
  • Impact of Halogenation : Derivatives like C2–C4 (4-bromo, 4-chloro, 4-fluoro substituents) exhibit enhanced electronic effects, influencing solubility and reactivity .
Indolizine-Based Analogues

Methyl 4-(6-phenylindolizin-8-yl)benzoate () replaces the quinoline system with an indolizine core (fused pyrrole and pyridine rings).

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